Cas no 35119-35-8 ((-)-Muscarine Chloride)

(-)-Muscarine Chloride 化学的及び物理的性質
名前と識別子
-
- ((2S)-4c-Hydroxy-5t-methyl-(2rH)-tetrahydro-furfuryl)-trimethyl-ammonium
- Chlorid
- chloride
- (+-)-Muscarin
- Jodid
- Tetrachloroaurat(III)
- (+)-muscarine chloride
- (+-)-muscarine
- iodide
- tetrachloroaurate (III)
- (+/-) muscarine chloride
- (+/-)-muscarine
- (+/-)-muscarine chloride
- (+/-)-Muscarine iodide
- (2S,4R,5S)-Muscarine
- Chloride-(2S,4R,5S)-Muscarine
- d,l-Muscarin-chlorid
- d,l-muscarine
- d,l-Muscarin-iodid
- dl-muscarine chloride
- Iodide-(2S,4R,5S)-Muscarine
- Muscarine
- muscarine chloride
- Muscarine II
- Tetrachloroaurate-(2RS,4SR,5RS)-Muscarine
- CS-0179714
- ( inverted exclamation markA)-Muscarine (chloride)
- CHEMBL116600
- (-)-Muscarine Chloride
- (-)-MuscarineChloride
- 35119-35-8
- [2R-(2a,4ss,5a)]-Tetrahydro-4-hydroxy-N,N,N,5-tetramethyl-2-furanmethanaminium Chloride
- DTXSID40861854
- Rel-1-((2R,4S,5R)-4-hydroxy-5-methyltetrahydrofuran-2-yl)-N,N,N-trimethylmethanaminium chloride
- HY-139126
-
- インチ: InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m1./s1
- InChIKey: WUFRNEJYZWHXLC-ZXKHYXLDSA-M
計算された属性
- 精确分子量: 209.1182566Da
- 同位素质量: 209.1182566Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共价键单元数量: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
(-)-Muscarine Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M814010-2.5mg |
(-)-Muscarine Chloride |
35119-35-8 | 2.5mg |
$207.00 | 2023-05-17 | ||
TRC | M814010-100mg |
(-)-Muscarine Chloride |
35119-35-8 | 100mg |
$ 7600.00 | 2023-09-06 | ||
TRC | M814010-5mg |
(-)-Muscarine Chloride |
35119-35-8 | 5mg |
$293.00 | 2023-05-17 | ||
TRC | M814010-10mg |
(-)-Muscarine Chloride |
35119-35-8 | 10mg |
$540.00 | 2023-05-17 | ||
TRC | M814010-25mg |
(-)-Muscarine Chloride |
35119-35-8 | 25mg |
$1281.00 | 2023-05-17 |
(-)-Muscarine Chloride 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
(-)-Muscarine Chlorideに関する追加情報
Introduction to (-)-Muscarine Chloride (CAS No. 35119-35-8)
The compound (-)-Muscarine Chloride, with the CAS registry number 35119-35-8, is a naturally occurring alkaloid that has garnered significant attention in the fields of pharmacology and neuroscience. Derived from certain species of mushrooms, particularly those in the genus Amanita, this compound is renowned for its unique chemical structure and biological activity. Recent studies have shed light on its potential applications in drug development, particularly in treatments targeting muscarinic acetylcholine receptors (mAChRs), which are critical in various physiological processes.
Muscarine, the active component of (-)-Muscarine Chloride, is a cholinergic agent that mimics the action of acetylcholine at muscarinic receptors. This property makes it a valuable tool in research and therapeutic development. The chloride salt form, as indicated by the CAS number 35119-35-8, is commonly used in scientific studies due to its stability and solubility properties. Recent advancements in synthetic chemistry have enabled the production of high-purity (-)-Muscarine Chloride, which is essential for precise dosing in experimental settings.
The chemical structure of (-)-Muscarine Chloride is characterized by a bicyclic framework with hydroxyl and amino groups, contributing to its specific pharmacological profile. Researchers have utilized computational modeling techniques to better understand how these structural features influence receptor binding and activation. For instance, studies using molecular docking simulations have revealed key interactions between (-)-Muscarine Chloride and mAChRs, providing insights into its selectivity for different receptor subtypes.
One of the most promising areas of research involving (-)-Muscarine Chloride is its potential role in treating neurodegenerative diseases such as Alzheimer's disease. By activating muscarinic receptors, this compound may help mitigate cognitive decline and improve memory function. Preclinical trials have demonstrated that low doses of (-)-Muscarine Chloride can enhance learning and memory in animal models without inducing adverse effects associated with other cholinergic agents.
In addition to its therapeutic potential, (-)-Muscarine Chloride has been explored as a tool in basic neuroscience research. Its ability to selectively activate certain mAChR subtypes has made it invaluable for studying receptor-specific signaling pathways. Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing delivery systems for this compound, aiming to enhance its bioavailability and reduce off-target effects.
From a manufacturing perspective, the synthesis of (-)-Muscarine Chloride involves multi-step organic reactions that require precise control over stereochemistry to ensure the correct enantiomeric form. Advanced chromatographic techniques are employed during purification to isolate the desired product with high purity. This rigorous production process underscores the importance of quality control in maintaining the integrity of this compound for both research and clinical applications.
Looking ahead, ongoing clinical trials are evaluating the safety and efficacy of (-)-Muscarine Chloride as a potential treatment for conditions such as glaucoma and certain types of dementia. These studies leverage cutting-edge methodologies, including biomarker analysis and neuroimaging techniques, to assess therapeutic outcomes comprehensively. The integration of big data analytics into these trials is expected to accelerate the discovery of optimal dosing regimens and patient-specific treatment plans.
In conclusion, (-)-Muscarine Chloride (CAS No. 35119-35-8) stands at the forefront of cholinergic research due to its unique pharmacological properties and versatile applications. As scientific understanding deepens through interdisciplinary collaboration and innovative research approaches, this compound holds immense promise for advancing treatments across multiple therapeutic areas.
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